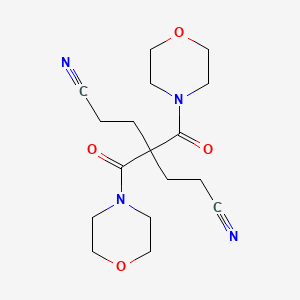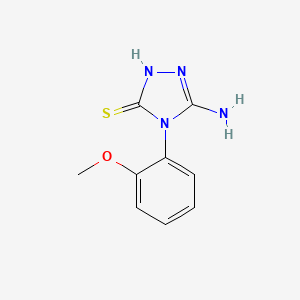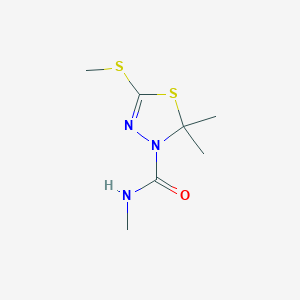
Octadecyl 2-bromopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl 2-bromopropanoate is an organic compound with the molecular formula C21H41BrO2. It is an ester derived from 2-bromopropanoic acid and octadecanol. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octadecyl 2-bromopropanoate can be synthesized through the esterification of 2-bromopropanoic acid with octadecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium ethoxide and potassium hydroxide.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol.
Elimination: Potassium hydroxide in ethanol.
Major Products Formed:
Substitution: Formation of octadecyl 2-ethoxypropanoate.
Elimination: Formation of octadecyl propene.
Applications De Recherche Scientifique
Octadecyl 2-bromopropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants
Mécanisme D'action
The mechanism of action of octadecyl 2-bromopropanoate primarily involves its reactivity as an ester and a brominated compound. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the base removing a proton from the β-carbon .
Comparaison Avec Des Composés Similaires
Octyl 2-bromopropanoate: Similar structure but with a shorter alkyl chain.
Ethyl 2-bromopropanoate: A smaller ester with similar reactivity but different physical properties.
Methyl 2-bromopropanoate: Another smaller ester with comparable chemical behavior
Uniqueness: Octadecyl 2-bromopropanoate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring long-chain esters, such as in the formulation of surfactants and lubricants.
Propriétés
Numéro CAS |
89876-55-1 |
|---|---|
Formule moléculaire |
C21H41BrO2 |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
octadecyl 2-bromopropanoate |
InChI |
InChI=1S/C21H41BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20(2)22/h20H,3-19H2,1-2H3 |
Clé InChI |
KPORSMDXMDNWRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)

![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)

![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)



![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)
